molecular formula C21H21ClN4OS B11190299 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol

Cat. No.: B11190299
M. Wt: 412.9 g/mol
InChI Key: CWQFWZVHXBMWOX-UHFFFAOYSA-N
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Description

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a 4-chlorophenylsulfanyl group and a phenylpiperazinyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the 4-chlorophenylsulfanyl group and the phenylpiperazinyl group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and piperazine derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-chlorophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenylpiperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrimidin-4-ol: This compound shares the 4-chlorophenylsulfanyl group but has a different substituent on the pyrimidine ring.

    4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methylpyrimidine: This compound features both sulfanyl and sulfonyl groups, making it structurally similar but with different chemical properties.

Uniqueness

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol is unique due to the presence of both the 4-chlorophenylsulfanyl and phenylpiperazinyl groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and development.

Properties

Molecular Formula

C21H21ClN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H21ClN4OS/c22-16-6-8-19(9-7-16)28-15-17-14-20(27)24-21(23-17)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2,(H,23,24,27)

InChI Key

CWQFWZVHXBMWOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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